2,7-二溴-9H-噻吨-9-酮

描述

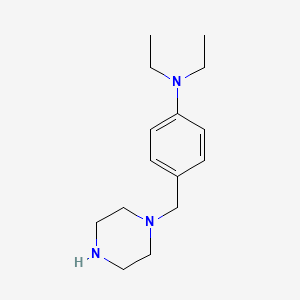

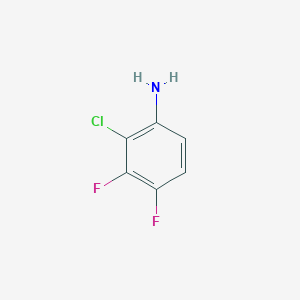

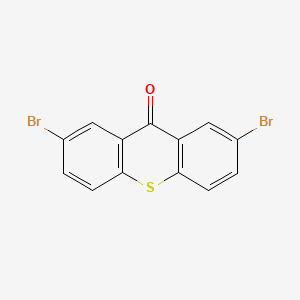

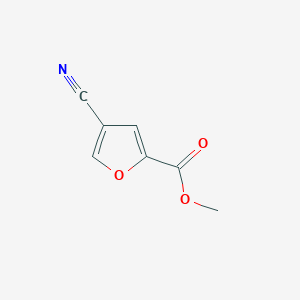

2,7-Dibromo-9H-thioxanthene-9-one is a brominated derivative of thioxanthene-9-one, a compound that belongs to the family of thioxanthenes. Thioxanthenes are tricyclic compounds that contain sulfur atoms within their ring structures. The presence of bromine atoms at the 2 and 7 positions of the thioxanthene-9-one core suggests that this compound could have unique chemical properties and reactivity compared to its non-brominated counterparts.

Synthesis Analysis

The synthesis of halogenated thioxanthen-9-ones, such as 1,5- and 1,7-dichloro-9H-thioxanthen-9-ones, has been described in the literature. These compounds are typically prepared through cyclization reactions involving halogenated benzoic acids and halogenated benzenethiols, followed by condensation reactions with chlorobenzene in the presence of sulfuric acid . Although the specific synthesis of 2,7-dibromo-9H-thioxanthene-9-one is not detailed in the provided papers, similar synthetic strategies could potentially be employed, substituting the appropriate brominated starting materials.

Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9H-thioxanthene-9-one would be expected to feature a tricyclic core with a ketone functional group at the 9-position and bromine atoms substituted at the 2 and 7 positions. The presence of these bromine atoms could influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of 2,7-dibromo-9H-thioxanthene-9-one, they do provide insights into the reactivity of related compounds. For instance, 1,4-dihydroxythioxanthen-9-one undergoes a skeletal transformation when treated with iodic acid, leading to the formation of a compound with a 2-(5-oxofuran-2-ylidene)-1-benzothienyl-3-one core . This suggests that thioxanthene-9-one derivatives can participate in complex chemical transformations, which could also be true for the brominated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dibromo-9H-thioxanthene-9-one can be inferred to some extent from the properties of related compounds. Thioxanthenes generally exhibit solid-state properties and have distinct melting points. The introduction of bromine atoms is likely to increase the molecular weight and could influence the melting point, solubility, and stability of the compound. The ketone functional group contributes to the compound's ability to form hydrogen bonds and engage in various chemical reactions, such as nucleophilic addition or condensation.

科学研究应用

药物化合物中的杂环支架

9H-噻吨-9-酮,包括 2,7-二溴-9H-噻吨-9-酮等衍生物,在药物化学中具有重要意义。它们充当生物活性药物中常见的杂环支架(Javaheri 等人,2016)。

空间位阻乙烯

该化合物是合成和分解空间位阻乙烯的研究的一部分,这对于开发热稳定、光学活性结构非常重要(Feringa 等人,1992)。

溶剂中的光物理性质

研究探索了噻吨(9H-噻吨-9-酮)在各种溶剂中的光谱和光物理性质。这项研究有助于理解噻吨在不同化学环境中的失活过程和相互作用(Krystkowiak 等人,2006)。

自由基聚合中可见光引发剂

噻吨衍生物正在开发为自由基聚合中的可见光引发剂,这在材料科学和工业应用中至关重要。这项研究提供了对这些光引发剂的光物理机制和效率的见解(Wu 等人,2014)。

抗肿瘤剂

一些与 2,7-二溴-9H-噻吨-9-酮密切相关的 9H-噻吨-9-酮衍生物已显示出作为抗肿瘤剂的潜力。它们对小鼠中某些类型白血病的有效性突出了它们的药用价值(Omar,1997)。

分子结构和振动分析

对 9H-噻吨-9-酮衍生物的研究涉及使用各种光谱方法研究其分子结构和振动性质。这项研究有助于在分子水平上理解该化合物的化学行为(Mary 等人,2014)。

具有特殊性质的光敏剂

噻吨衍生物,包括 2,7-二溴-9H-噻吨-9-酮,用于创建具有独特性质的光敏剂,如水溶性和吸收波长的红移。这一应用在光化学和光物理学中具有重要意义(Fischer,1991)。

安全和危害

The safety data sheet (SDS) for 2,7-Dibromo-9H-thioxanthene-9-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .

未来方向

属性

IUPAC Name |

2,7-dibromothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGPGZSVGPGCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-9H-thioxanthen-9-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)